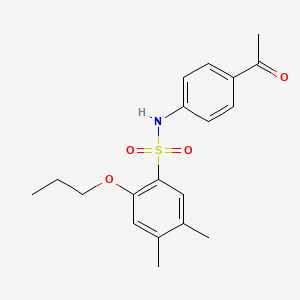

N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

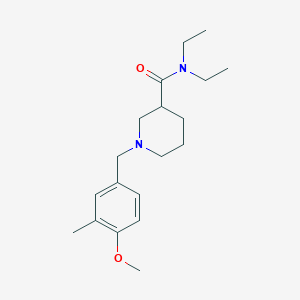

“N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide” is a complex organic compound. It contains an acetylphenyl group, a propoxy group, and a benzenesulfonamide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with an appropriate sulfonyl chloride to form the sulfonamide. The acetylphenyl and propoxy groups could potentially be introduced through electrophilic aromatic substitution or nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would likely show the typical planar geometry around the aromatic rings, with the sulfonamide, acetyl, and propoxy groups potentially adding steric bulk .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing sulfonamide and acetyl groups, and the electron-donating propoxy group. This could make the compound reactive towards both nucleophilic and electrophilic reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide and propoxy groups could increase its solubility in polar solvents .Applications De Recherche Scientifique

Michael Addition Reactions

The compound can participate in Michael-type addition reactions. For instance, it reacts with aromatic alcohols to form 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones in a single step with satisfactory overall yield . This synthetic pathway is efficient and environmentally friendly, making it valuable for organic synthesis.

Antibacterial Activity

Research has shown that derivatives of this compound exhibit significant antibacterial activity against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . Investigating its mechanism of action and optimizing its structure could lead to novel antimicrobial agents.

Hydrogel Thin Films

In recent studies, monomers based on vanillin (a derivative of N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide) have been used in the post-polymerization of amino acids and the formation of hydrogel thin films . These films have applications in drug delivery, wound healing, and tissue engineering.

Mécanisme D'action

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthase, a key player in the folate synthesis pathway .

Mode of Action

Sulfonamides generally act as competitive inhibitors of dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid (paba) into dihydropteroate, a precursor of folic acid .

Biochemical Pathways

The compound likely affects the folate synthesis pathway, given its structural similarity to other sulfonamides . By inhibiting dihydropteroate synthase, it prevents the formation of dihydropteroate and subsequently, tetrahydrofolate. This molecule is crucial for the synthesis of nucleotides, so its depletion can inhibit DNA synthesis and cell division .

Pharmacokinetics

Sulfonamides are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide can lead to a decrease in nucleotide synthesis, thereby inhibiting DNA replication and cell division . This can result in the death of rapidly dividing cells, such as bacteria.

Action Environment

The efficacy and stability of N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can influence its metabolism and excretion, altering its efficacy and potential for side effects .

Orientations Futures

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-5-10-24-18-11-13(2)14(3)12-19(18)25(22,23)20-17-8-6-16(7-9-17)15(4)21/h6-9,11-12,20H,5,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPADXWAIOWKFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B4894479.png)

![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4894489.png)

![N-cyclopropyl-3-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)propanamide](/img/structure/B4894491.png)

![N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-morpholinamine](/img/structure/B4894504.png)

![methyl 1-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4894509.png)

![1-(2-furoyl)-4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4894516.png)

![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4894523.png)

![1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4894528.png)

![1-(4-ethylphenyl)-3-methyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894532.png)

![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4894536.png)

![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4894540.png)

![4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4894551.png)